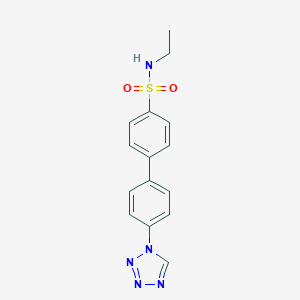
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and other diseases. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用機序
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide works by inhibiting the activity of BTK, a key protein kinase involved in the signaling pathways of B-cells. BTK is essential for the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide can prevent the proliferation and survival of cancer cells and reduce the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have a potent and selective inhibitory effect on BTK activity, with an IC50 value in the low nanomolar range. In preclinical studies, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to reduce the proliferation and survival of cancer cells and to decrease the production of autoantibodies in autoimmune diseases. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
One of the main advantages of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide as a research tool is its high potency and selectivity for BTK, which allows for precise modulation of B-cell signaling pathways. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to be effective in various preclinical models of cancer and autoimmune diseases, making it a valuable tool for studying the pathogenesis and treatment of these conditions. However, one limitation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another potential direction is the investigation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in other diseases where B-cell dysregulation plays a role, such as primary immunodeficiencies and allergic disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may lead to the discovery of new therapeutic agents for a wide range of diseases.
合成法
The synthesis of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide involves several steps, starting with the reaction of N-ethyl-4-aminobiphenyl with sodium azide to form the corresponding azide compound. The azide is then reduced to the corresponding amine, which is subsequently treated with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the tetrazole ring is introduced by reacting the sulfonamide with sodium azide in the presence of copper (I) iodide.
科学的研究の応用
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results as a potential therapeutic agent. In a study published in Cancer Research, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was found to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Another study published in the Journal of Immunology showed that N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
特性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-ethyl-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-2-17-23(21,22)15-9-5-13(6-10-15)12-3-7-14(8-4-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3 |
InChIキー |
CZUBFGSDUMZUPK-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3 |
正規SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



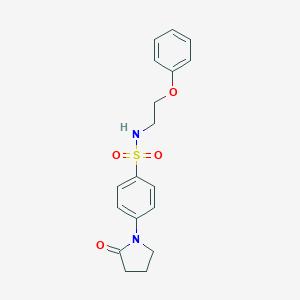
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)
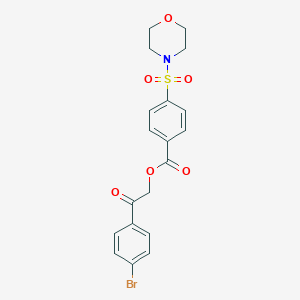
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)
![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
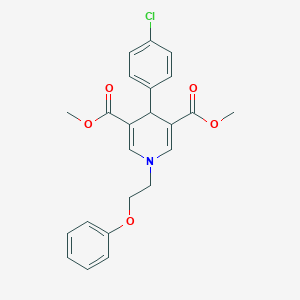
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)
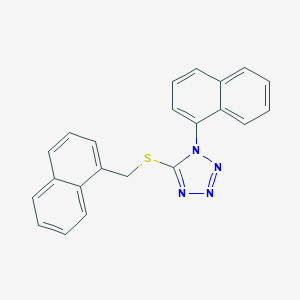
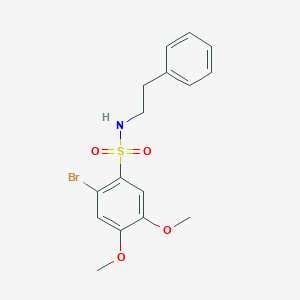
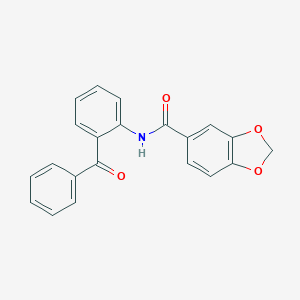
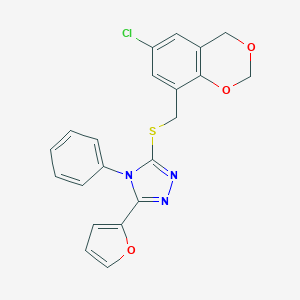
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)